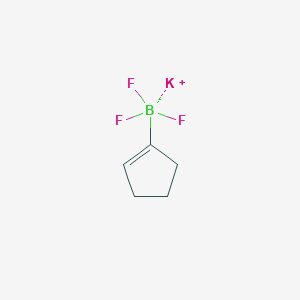

Potassium cyclopent-1-en-1-yltrifluoroborate

CAS No.: 1186667-21-9

Cat. No.: VC4753960

Molecular Formula: C5H7BF3K

Molecular Weight: 174.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186667-21-9 |

|---|---|

| Molecular Formula | C5H7BF3K |

| Molecular Weight | 174.01 |

| IUPAC Name | potassium;cyclopenten-1-yl(trifluoro)boranuide |

| Standard InChI | InChI=1S/C5H7BF3.K/c7-6(8,9)5-3-1-2-4-5;/h3H,1-2,4H2;/q-1;+1 |

| Standard InChI Key | GMEPACIEAKBRQB-UHFFFAOYSA-N |

| SMILES | [B-](C1=CCCC1)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

Potassium cyclohex-1-en-1-yltrifluoroborate is characterized by its IUPAC name potassium cyclohexen-1-yl(trifluoro)boranuide and is registered under CAS 1186667-20-8 . The compound’s 2D and 3D structural representations highlight a trigonal planar geometry around the boron atom, coordinated to three fluorine atoms and the cyclohexenyl group (Figure 1).

Molecular Formula: C₆H₉BF₃K

Molecular Weight: 190.04 g/mol

InChIKey: UYVWEFKXUZQKOU-UHFFFAOYSA-N

The trifluoroborate moiety enhances stability against protodeboronation, a common issue with boronic acids, making it preferable for multistep syntheses .

Synthesis and Manufacturing

Standard Synthetic Routes

The synthesis typically involves hydroboration of alkynes followed by fluorination:

-

Hydroboration of 1-Ethynylcyclohexane:

Reaction with catecholborane yields the alkenylboronate intermediate. -

Fluorination with KHF₂:

Treatment with potassium hydrogen difluoride converts the boronate to the trifluoroborate salt .

Reaction Scheme:

This method, adapted from Vedejs and Genêt, achieves yields >75% and is scalable for industrial production .

Enantiopure Variants

Enantioselective synthesis employs chiral catalysts during hydroboration. For example, rhodium complexes with (R)-BINAP ligands induce asymmetry, producing enantiomeric excesses (ee) >90% .

Physicochemical Properties

Stability and Solubility

-

Solubility:

Spectroscopic Data

Reactivity and Catalytic Applications

Rhodium-Catalyzed Conjugate Additions

The compound participates in 1,4-additions to α,β-unsaturated carbonyls under Rh catalysis. Key applications include:

Example Reaction:

Conditions: THF, 60°C, 12 h; Yield: 82% .

Suzuki-Miyaura Cross-Couplings

Despite being less common for alkenyl trifluoroborates, palladium-catalyzed couplings with aryl halides proceed efficiently:

Example:

Conditions: Dioxane/H₂O, K₂CO₃, 80°C; Yield: 68% .

Industrial and Academic Relevance

Natural Product Synthesis

The reagent has been used in intermediates for diospongin B and terpenoid derivatives, leveraging its resistance to β-hydride elimination .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume